molecular formula C5H9BrO B2798876 (2-Bromoethoxy)cyclopropane CAS No. 1207294-80-1

(2-Bromoethoxy)cyclopropane

Cat. No.: B2798876
CAS No.: 1207294-80-1
M. Wt: 165.03
InChI Key: PUDYLBJWZUNZOR-UHFFFAOYSA-N
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Description

“(2-Bromoethoxy)cyclopropane” is a chemical compound with the molecular formula C5H9BrO . It has a molecular weight of 165.03 .


Synthesis Analysis

The synthesis of “this compound” and similar compounds has been a subject of research . One method involves the reaction of α-bromomethyl ketones and aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H9BrO/c6-3-4-7-5-1-2-5/h5H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 176.4±13.0 °C, and its predicted density is 1.46±0.1 g/cm3 .

Scientific Research Applications

  • Synthesis of Oxepines and Pyranosides : A study by Hewitt and Harvey (2010) demonstrates the synthesis of oxepines and 2-C-branched pyranosides from cyclopropane-fused carbohydrates. This research highlights the use of (2-Bromoethoxy)cyclopropane derivatives in creating carbohydrate mimetics and diverse organic compounds (Hewitt & Harvey, 2010).

  • Cyclopropanediols Chemical Behavior : Le Goaller and Pierre (1978) explored the chemical behavior of cyclopropanediols, including reactions with bromine, leading to α-ketols, enones, and β-diketones. This study provides insights into the reactions involving cyclopropane derivatives in organic chemistry (Le Goaller & Pierre, 1978).

  • Bromination of Cyclopropane : Coxon and Smith (2000) conducted a study on the polar addition of bromine to cyclopropane. Their research provides an understanding of the reaction mechanisms and energetics of cyclopropane derivatives when exposed to bromination, which is relevant for synthesizing various brominated organic compounds (Coxon & Smith, 2000).

  • Cyclopropane in Drug Molecules : Talele (2016) discussed the increasing use of the cyclopropane ring in drug development. The study elaborates on how the cyclopropane ring enhances potency and reduces off-target effects in drug molecules, emphasizing the importance of cyclopropane derivatives in pharmaceutical research (Talele, 2016).

Safety and Hazards

“(2-Bromoethoxy)cyclopropane” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound .

Properties

IUPAC Name

2-bromoethoxycyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-3-4-7-5-1-2-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDYLBJWZUNZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207294-80-1
Record name (2-bromoethoxy)cyclopropane
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